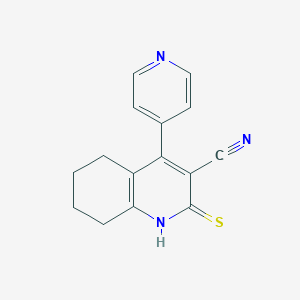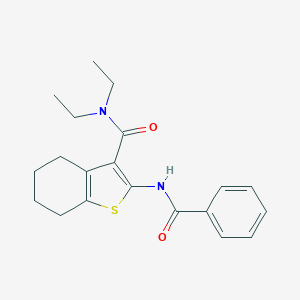![molecular formula C14H21N3OS B377892 DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE](/img/structure/B377892.png)
DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE: is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxy group at the 5-position and a thioether linkage to a diethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium carbonate to form the thioether linkage.
N-Diethylation: Finally, the compound is subjected to N-diethylation using diethylamine and a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The thioether linkage and diethylaminoethyl side chain may enhance the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simple benzimidazole core.
5-Methoxybenzimidazole: Similar structure but lacks the thioether and diethylaminoethyl groups.
N,N-Diethylbenzimidazole: Lacks the methoxy and thioether groups.
Uniqueness
DIETHYL({2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHYL})AMINE is unique due to its combination of a methoxy group, thioether linkage, and diethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N3OS |
|---|---|
Molecular Weight |
279.4g/mol |
IUPAC Name |
N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C14H21N3OS/c1-4-17(5-2)8-9-19-14-15-12-7-6-11(18-3)10-13(12)16-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) |
InChI Key |
OVTHPZURJMQKBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC1=NC2=C(N1)C=C(C=C2)OC |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(2-methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B377815.png)
![7-methyl-2-phenyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B377816.png)
![N-{3-[(dipropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B377817.png)
![3-(4-chlorophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B377818.png)
![Ethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B377819.png)
![2-amino-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B377821.png)
![3-(4-Bromophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377823.png)
![N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B377824.png)
![2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one](/img/structure/B377826.png)
![2-[(2-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B377828.png)
![2-(benzoylamino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B377829.png)
![3-amino-4-(2-chlorophenyl)-2-(3,4-dichlorobenzoyl)-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377831.png)
